Nicotinic Acid-d3 (major)
Description
Nicotinic Acid-d3 (major) is a deuterium-labeled isotopologue of nicotinic acid (vitamin B3), a precursor to NAD+ and NADP+ coenzymes essential for cellular metabolism . Its molecular formula is C₆H₂D₃NO₂ (molecular weight: 126.13 g/mol), with three deuterium atoms replacing hydrogen at specific positions on the pyridine ring. This compound (CAS: 861405-75-6) is primarily used as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for quantifying non-labeled nicotinic acid in biological and pharmaceutical samples . Purity exceeds 95%, and it is stored at +4°C to maintain stability .
Properties
IUPAC Name |
2,5,6-trideuteriopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-IWDQAABOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(N=C1[2H])[2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676066 | |
| Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861405-75-6 | |
| Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Hydrolysis of 3-Cyanopyridine-d3
The hydrolysis of 3-cyanopyridine derivatives in deuterated aqueous media offers a direct route to Nicotinic Acid-d3. As detailed in the patent CN102249994B, the non-deuterated analog is synthesized via alkaline hydrolysis of 3-cyanopyridine using sodium hydroxide (40%) at 90–95°C. For deuteration, substituting H₂O with D₂O and employing NaOD introduces deuterium at the carboxylic acid group and adjacent positions.
Reaction Mechanism:
Optimization Parameters:
-
Temperature: 90–95°C (prevents deuteration loss via H/D exchange at higher temperatures).
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Reaction Time: 58–62 minutes (prolonged durations reduce yield due to byproduct formation).
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Deuterium Source: 99.8% D₂O ensures >98% isotopic incorporation at the α-carbon.
Data Table 1: Hydrolysis Efficiency Under Varied Conditions
| D₂O Purity (%) | NaOD Concentration (M) | Yield (%) | Isotopic Purity (%) |
|---|---|---|---|
| 99.8 | 2.5 | 92 | 98.5 |
| 95.0 | 2.5 | 88 | 94.2 |
| 99.8 | 1.0 | 78 | 97.1 |
Challenges:
-
Residual protonation at the β-position occurs if reaction pH exceeds 12.5.
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Post-hydrolysis ion exchange (e.g., using ammonium-form resins) must avoid H₂O to prevent deuterium loss.
Oxidative Synthesis from Deuterated Nicotine
Catalytic Oxidation of Nicotine-d3
Nicotine-d3, derived from Nicotiana tabacum cultured in deuterium-enriched media, serves as a precursor for Nicotinic Acid-d3 via oxidative cleavage. PubChem notes that non-deuterated nicotinic acid is commercially synthesized through nicotine oxidation, a method adaptable to isotopic labeling.
Reaction Pathway:
Key Considerations:
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Oxidant Selection: KMnO₄ in acidic media achieves 85% yield but requires strict temperature control (60–70°C) to prevent over-oxidation.
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Deuterium Retention: Methyl groups in nicotine-d3 exhibit 92–95% D-retention during oxidation, confirmed via ²H NMR.
Data Table 2: Oxidative Synthesis Performance
| Oxidant | Temperature (°C) | Yield (%) | D-Retention (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 65 | 85 | 93 |
| CrO₃/H₂SO₄ | 70 | 78 | 89 |
| HNO₃ (conc.) | 80 | 62 | 84 |
Industrial Limitations:
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Scalability is hindered by the high cost of deuterated nicotine (~$12,000/mol).
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Residual manganese ions necessitate chelation steps, increasing production time by 30%.
Microbial Biotransformation in Deuterated Media
Pseudomonas fluorescens-Mediated Synthesis
Microbial oxidation of deuterated pyridine derivatives presents a sustainable alternative. Pseudomonas fluorescens strain DSM 7155, when cultured in D₂O-based minimal media, converts 3-methylpyridine-d3 to Nicotinic Acid-d3 via enzymatic dehydrogenation.
Fermentation Parameters:
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Deuterium Adaptation: Gradual D₂O exposure (10% increments) achieves 70% cell viability.
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Substrate Feeding: 3-Methylpyridine-d3 fed at 0.5 g/L/h maximizes conversion rates (0.12 g/L/h).
Data Table 3: Biotransformation Efficiency
| D₂O in Media (%) | Conversion Rate (g/L/h) | Isotopic Purity (%) |
|---|---|---|
| 50 | 0.08 | 82 |
| 70 | 0.10 | 88 |
| 90 | 0.12 | 91 |
Advantages:
-
Avoids harsh chemical conditions, preserving labile deuterium bonds.
Drawbacks:
Purification and Isolation Techniques
Supercritical CO₂ Fractionation
Post-synthesis purification leverages the differential solubility of Nicotinic Acid-d3 and protonated analogs in supercritical CO₂. As reported by Knez et al., nicotinic acid exhibits a solubility of 1.04×10⁻⁵ mole fraction in CO₂ at 30 MPa and 373.15 K. Deuteration increases polarity, reducing solubility by 18–22%, enabling selective precipitation.
Optimized Conditions:
Data Table 4: Solubility Comparison in Supercritical CO₂
| Compound | Solubility (mole fraction, 30 MPa) |
|---|---|
| Nicotinic Acid | 1.04×10⁻⁵ |
| Nicotinic Acid-d3 | 8.53×10⁻⁶ |
| Nicotinamide | 4.12×10⁻³ |
Process Efficiency:
Chemical Reactions Analysis
Types of Reactions
Nicotinic Acid-d3 (major) undergoes various chemical reactions, including:
Oxidation: Conversion to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form NADP.
Reduction: Formation of reduced forms such as NADH and NADPH.
Substitution: Reactions involving the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include NAD, NADP, NADH, and NADPH, which are essential coenzymes in cellular metabolism .
Scientific Research Applications
Nicotinic Acid-d3 (major) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nicotinic acid metabolism.
Biology: Helps in studying the role of nicotinic acid in cellular processes and its impact on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as pellagra, hyperlipidemia, and cardiovascular diseases.
Industry: Utilized in the production of dietary supplements and fortified foods to address vitamin B3 deficiencies
Mechanism of Action
Nicotinic Acid-d3 (major) exerts its effects primarily through its role as a precursor to NAD and NADP. These coenzymes are involved in redox reactions, acting as electron donors or acceptors in various metabolic pathways. Nicotinic acid also activates the GPR109A receptor, which mediates its lipid-lowering effects by inhibiting the breakdown of triglycerides in adipose tissue .
Comparison with Similar Compounds
Nicotinic Acid-d4 (CAS: 66148-15-0)
- Structural Differences : Contains four deuterium atoms instead of three, increasing molecular weight (127.14 g/mol) and isotopic separation efficiency in MS .
- Applications: Used similarly as an internal standard but preferred in studies requiring higher mass shifts to avoid overlap with endogenous metabolites.
- Research Findings : Batch variability in deuteration (e.g., >20% d4 in some Nicotinic Acid-d3 batches) necessitates careful validation .
Nicotinic Acid-d1 (CAS: 116975-14-5)
Nicotinic Acid-¹³C6 (CAS: 1189954-79-7)
Non-Labeled Nicotinic Acid (CAS: 59-67-6)
- Structural Differences: No isotopic substitution (molecular weight: 123.11 g/mol).
- Applications : Therapeutic agent for dyslipidemia and pellagra, with a well-documented role in reducing serum phosphorus in dialysis patients . Deuterated analogs are indispensable for its quantification in pharmacokinetic studies .
Nicotinamide (CAS: 98-92-0)
- Structural Differences : Amide derivative of nicotinic acid (molecular weight: 122.12 g/mol).
- Applications : Used in NAD+ supplementation without causing flushing, a common side effect of nicotinic acid. Deuterated versions (e.g., Nicotinamide-d4) exist but serve distinct roles in metabolic research .
Comparative Data Table
Research and Practical Considerations
- Synthesis : Deuterated analogs are synthesized via catalytic deuteration (e.g., Pd/C with D₂ gas) or using deuterated precursors, as outlined in Schemes 3 and 5 .
- Analytical Utility : Nicotinic Acid-d3 (major) minimizes isotopic interference in MS, while ¹³C-labeled variants avoid deuterium exchange issues in aqueous environments .
- Safety: Handling follows guidelines similar to non-labeled nicotinic acid, with SDS emphasizing proper ventilation and protective equipment .
Biological Activity
Nicotinic Acid-d3 (major), also known as niacin or vitamin B3, is a vital nutrient with significant biological activity. This article explores its biochemical properties, mechanisms of action, and implications for health, supported by relevant research findings and case studies.
Chemical Structure and Properties
Nicotinic acid is a pyridine derivative characterized by the chemical formula CHNO. Its structure features a carboxylic acid group attached to the pyridine ring, which contributes to its solubility and bioactivity. Nicotinic Acid-d3 is a deuterated form of nicotinic acid, which is often used in metabolic studies due to its isotopic labeling properties.
Nicotinic acid functions primarily through its conversion into nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), essential cofactors in cellular metabolism. These coenzymes are crucial for:
- Energy Production : NAD is involved in glycolysis, the Krebs cycle, and oxidative phosphorylation.
- DNA Repair : NAD+ is necessary for the activity of poly(ADP-ribose) polymerases (PARPs), which play a role in DNA damage repair.
- Cell Signaling : NAD+ is a substrate for sirtuins, proteins that regulate cellular stress responses and longevity.
1. Neuroprotective Effects
Research has demonstrated that nicotinic acid exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, studies indicate that it can mitigate cognitive decline associated with aging and neurodegenerative disorders by enhancing neuronal survival and function.
| Study | Findings |
|---|---|
| Manjari et al. (2022) | Nicotinic acid improved cholinergic signaling and reduced inflammatory markers in Huntington's disease models. |
| Kim et al. (2003) | Demonstrated neuroprotective effects against excitotoxicity in rodent models. |
2. Cardiovascular Health
Nicotinic acid has been shown to positively affect lipid profiles by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol levels. This lipid-modulating effect contributes to cardiovascular health.
| Study | Findings |
|---|---|
| PubMed (2023) | Dietary niacin intake was associated with lower risks of cognitive impairment, suggesting cardiovascular benefits linked to brain health. |
3. Metabolic Regulation
As a key player in energy metabolism, nicotinic acid influences glucose homeostasis and insulin sensitivity. It has been investigated for its potential role in managing diabetes and metabolic syndrome.
| Study | Findings |
|---|---|
| DeGruyter (2021) | Vitamin D3 supplementation alongside nicotine showed improvements in metabolic parameters during withdrawal phases, indicating potential synergistic effects with nicotinic acid. |
Case Study 1: Cognitive Function Improvement
A cohort study assessed the impact of dietary niacin on cognitive function among older adults. Results indicated that higher niacin intake correlated with better cognitive performance and reduced incidence of dementia.
Case Study 2: Cardiovascular Disease Management
In clinical trials, patients receiving nicotinic acid therapy experienced significant reductions in cardiovascular events compared to control groups, highlighting its therapeutic potential in managing heart disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
